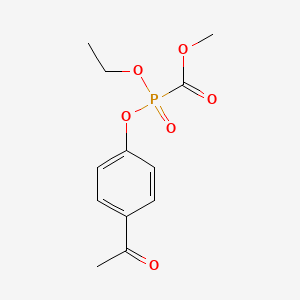
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with (4-acetylphenoxy)ethanol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired ester and oxide functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester or oxide groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield phosphine oxides with different substituents, while reduction can lead to simpler phosphine derivatives.
Scientific Research Applications
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in various binding interactions, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, (4-chlorophenoxy)ethoxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is unique due to its specific functional groups and reactivity. The presence of the (4-acetylphenoxy)ethoxy group distinguishes it from other similar compounds, providing unique properties and applications.
Properties
CAS No. |
83877-28-5 |
|---|---|
Molecular Formula |
C12H15O6P |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
methyl [(4-acetylphenoxy)-ethoxyphosphoryl]formate |
InChI |
InChI=1S/C12H15O6P/c1-4-17-19(15,12(14)16-3)18-11-7-5-10(6-8-11)9(2)13/h5-8H,4H2,1-3H3 |
InChI Key |
DVZQCIQUBJJODW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)



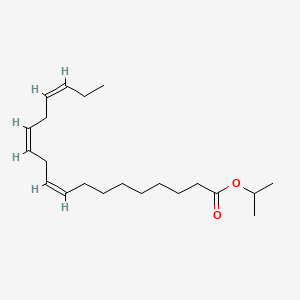
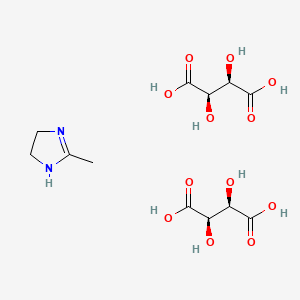
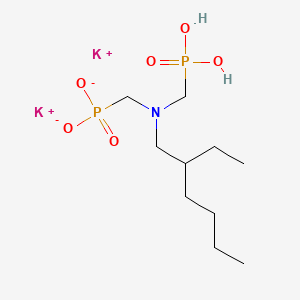
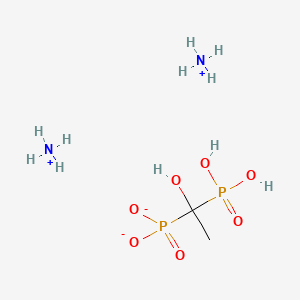
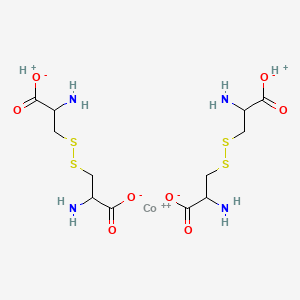
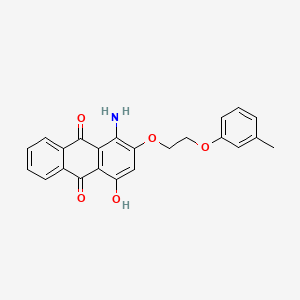
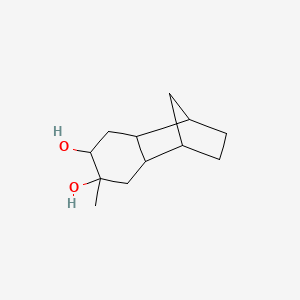
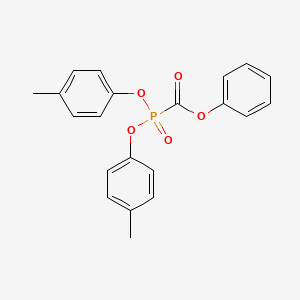
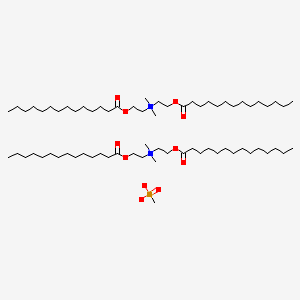
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
